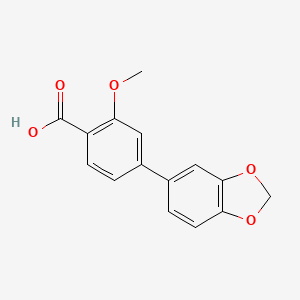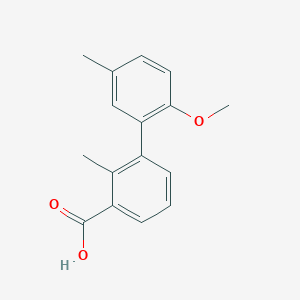
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid (6-Cl-2-MDPB) is a chemical compound that belongs to the class of phenylbenzoic acids. It is an aromatic compound with a molecular formula of C14H10ClO3. 6-Cl-2-MDPB can be synthesized in the laboratory through a variety of methods, and it has many applications in scientific research. This compound has a variety of biochemical and physiological effects, and it can be used in laboratory experiments to study a variety of biological processes.
科学的研究の応用
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of various compounds on cell physiology, as well as to study the biochemical pathways involved in a variety of biological processes. It can also be used to study the effects of various compounds on gene expression and protein synthesis. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also be used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the nervous system.
作用機序
The exact mechanism of action of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% binds to specific receptors on the surface of cells, which triggers a variety of biochemical and physiological responses. It is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also believed to act as an antioxidant, which can help protect cells from oxidative stress. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is believed to have anti-tumor activity, as it has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research. It could be used to further study the effects of various compounds on cell physiology and gene expression. It could also be used to study the effects of various compounds on the immune system and nervous system. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on cancer cells, as well as to develop new treatments for various types of cancer. Finally, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on the aging process, as well as to develop new treatments for age-related diseases.
合成法
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized in the laboratory through several methods. One method involves the reaction of 3,4-methylenedioxyphenylacetic acid and thionyl chloride. This reaction produces 3,4-methylenedioxyphenylacetic acid chloride, which is then reacted with 6-chlorobenzoic acid to produce 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Another method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 6-chlorobenzoic anhydride. This reaction produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly. A third method involves the reaction of 3,4-methylenedioxyphenylacetic acid and 6-chlorobenzoyl chloride, which also produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCDZZOQHPNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














